molecular formula C12H17NO4S B2525275 Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate CAS No. 333450-16-1

Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2525275
CAS No.: 333450-16-1
M. Wt: 271.33
InChI Key: HASXJKLHOGYOBE-UHFFFAOYSA-N
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Description

Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates. These compounds are characterized by the presence of a glycine moiety, which is an amino acid derivative. The compound’s structure includes a methyl group, a dimethylphenyl group, and a methylsulfonyl group attached to the glycine backbone. This unique combination of functional groups imparts specific chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenylamine, methylsulfonyl chloride, and glycine methyl ester.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include dichloromethane, ethanol, and water.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate
  • Methyl N-(2,6-dimethylphenyl)-N-(methylsulfonyl)glycinate
  • Methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycinate

Uniqueness

Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties, such as solubility and melting point, as well as distinct interactions with biological targets.

Properties

IUPAC Name

methyl 2-(2,5-dimethyl-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9-5-6-10(2)11(7-9)13(18(4,15)16)8-12(14)17-3/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASXJKLHOGYOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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